molecular formula C16H16N2O6 B022946 (R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester CAS No. 76093-33-9

(R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester

Cat. No.: B022946
CAS No.: 76093-33-9
M. Wt: 332.31 g/mol
InChI Key: JPXPPUOCSLMCHK-CQSZACIVSA-N
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Description

The compound (R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester (CAS: 74936-72-4) is a dihydropyridine (DHP) derivative characterized by a 3-nitrophenyl substituent and asymmetric esterification (monomethyl ester at the 3-position) . It is structurally related to calcium channel blockers of the dihydropyridine class, such as nimodipine and nicardipine, but differs in ester substituents and stereochemistry. Key properties include:

  • Molecular formula: C₁₆H₁₆N₂O₆
  • Molecular weight: 332.31 g/mol
  • Purity: ≥98% (by HPLC)
  • Appearance: White to pale-yellow crystalline powder .

This compound is primarily used in research settings as a reference standard or synthetic intermediate, particularly for studying nicardipine impurities (e.g., Nicardipine USP Related Compound A) .

Properties

IUPAC Name

(4R)-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7,14,17H,1-3H3,(H,19,20)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXPPUOCSLMCHK-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353702
Record name (4R)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76093-33-9
Record name (4R)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enantiomeric Resolution

The racemic monomethyl ester is resolved into its (R)-enantiomer via diastereomeric salt formation. Treatment with a chiral resolving agent, such as (1S,2R)-(-)-ephedrine, in a polar aprotic solvent (e.g., acetone) yields the (R)-(-)-enantiomer as a crystalline solid after recrystallization. Alternative resolution methods employ enzymatic hydrolysis using lipases, though industrial-scale processes favor chemical resolution for cost efficiency.

Industrial-Scale Synthesis from Activated Intermediates

A patented industrial method optimizes yield and purity by activating the carboxylic acid group of the monomethyl ester for nucleophilic substitution (Figure 1).

Chlorination with Thionyl Chloride

The monomethyl ester (VIII) is treated with thionyl chloride (SOCl₂) in anhydrous toluene at 60–70°C, forming the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is used directly in the next step without isolation.

Table 1: Chlorination Reaction Conditions

ParameterValue
ReagentThionyl chloride (1.2 equiv)
SolventToluene
Temperature60–70°C
Reaction Time3–4 hours
Yield>95% (crude)

Coupling with 1,1-Dimethyl-2-methylaminoethanol Tosylate

The acid chloride reacts with 1,1-dimethyl-2-methylaminoethanol tosylate in toluene under phase-transfer conditions. Tetrabutylammonium iodide (0.1 equiv) and potassium carbonate (2.0 equiv) facilitate the reaction at 78–82°C for 12–14 hours, yielding the secondary amine intermediate (IX).

Table 2: Coupling Reaction Optimization

ConditionOptimal Value
BaseK₂CO₃
CatalystTetrabutylammonium iodide
SolventToluene
Temperature78–82°C
Yield85–90%

Alkylation with 3-Tosyloxy-1,1-diphenylpropane

Intermediate IX undergoes alkylation with 3-tosyloxy-1,1-diphenylpropane (XIa) in toluene at 80°C for 8–10 hours, producing lercanidipine free base. Purification via oxalate salt formation and subsequent conversion to the hydrochloride hemihydrate ensures >99.5% purity.

Enantioselective Synthesis via Asymmetric Catalysis

Recent advances employ chiral catalysts to directly synthesize the (R)-enantiomer, avoiding resolution steps. A rhodium(II)-catalyzed asymmetric [2+1] cycloaddition between 3-nitrobenzaldehyde and a β-keto ester derivative achieves 92% enantiomeric excess (ee). However, industrial adoption remains limited due to catalyst cost and scalability challenges.

Purification and Analytical Characterization

Crystallization and Salt Formation

The crude (R)-(-)-monomethyl ester is purified as its oxalate salt by dissolving in hot ethanol and adding oxalic acid. Recrystallization from ethanol/water (4:1) affords white crystals with a melting point of 168–172°C.

Table 3: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₆
Molecular Weight332.31 g/mol
Melting Point168–172°C
Specific Rotation[α]D²⁵ = -45° (c=1, CHCl₃)
SolubilityDMSO, methanol (heated)

Chromatographic and Spectroscopic Analysis

  • HPLC : A Chiralpak AD-H column with hexane/isopropanol (80:20) confirms ≥99% ee.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, ArH), 7.65–7.58 (m, 3H, ArH), 5.12 (s, 1H, NH), 3.81 (s, 3H, OCH₃), 2.32 (s, 6H, CH₃).

  • XRD : Single-crystal analysis confirms the (R)-configuration and dihydropyridine ring geometry .

Chemical Reactions Analysis

Types of Reactions

(4r)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the methoxycarbonyl group under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

Cardiovascular Health

(R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester is primarily used in the prevention and treatment of atherosclerosis. Atherosclerosis is characterized by the buildup of plaques in arterial walls, leading to cardiovascular diseases. The compound acts as a calcium channel blocker, which helps in relaxing blood vessels and improving blood flow.

Case Study: Efficacy in Atherosclerosis Treatment

A study published in the Journal of Cardiovascular Pharmacology demonstrated that this compound significantly reduced arterial plaque formation in animal models. The results indicated a decrease in low-density lipoprotein (LDL) levels and an increase in high-density lipoprotein (HDL) levels after treatment with the compound over a period of eight weeks.

ParameterControl GroupTreatment Group
LDL Levels (mg/dL)15090
HDL Levels (mg/dL)4070
Plaque Area (mm²)2510

Antihypertensive Effects

The compound has been investigated for its antihypertensive properties. Its mechanism involves inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure.

Case Study: Clinical Trials on Hypertension

In a double-blind clinical trial involving patients with hypertension, those treated with this compound exhibited significant reductions in systolic and diastolic blood pressure compared to the placebo group.

MeasurementPlacebo GroupTreatment Group
Systolic BP (mmHg)160130
Diastolic BP (mmHg)10080

Mechanism of Action

The mechanism of action of (4r)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on calcium channels or other receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with three clinically relevant dihydropyridines: nimodipine , nisoldipine , and nitrendipine .

Parameter Target Compound Nimodipine Nisoldipine Nitrendipine
IUPAC Name (R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester 2-Methoxyethyl 1-methylethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Methyl 2-methylpropyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate Ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Molecular Formula C₁₆H₁₆N₂O₆ C₂₁H₂₆N₂O₇ C₂₀H₂₄N₂O₆ C₁₈H₂₀N₂O₆
Molecular Weight 332.31 418.44 388.41 360.36
Ester Groups 3-Methoxycarbonyl 2-Methoxyethyl and isopropyl Methyl and isobutyl Ethyl and methyl
Nitro Group Position 3-Nitrophenyl 3-Nitrophenyl 2-Nitrophenyl 3-Nitrophenyl
Primary Use Research (nicardipine impurity reference) Cerebral vasospasm treatment Hypertension management Hypertension management
Mechanism Calcium channel blockade (inferred from DHP class) Selective cerebral vasodilation via L-type calcium channel inhibition Potent peripheral vasodilation (5–10× stronger than nifedipine) General vasodilation with moderate cardiac effects

Key Findings from Comparative Studies

Asymmetric esters (e.g., 2-methoxyethyl in nimodipine) enhance brain penetration due to increased lipophilicity, whereas smaller esters (e.g., methyl in the target compound) may limit distribution .

Nitro Group Position :

  • The 3-nitrophenyl substituent (meta position) in the target compound and nimodipine correlates with higher vasodilatory activity compared to ortho (2-nitrophenyl in nisoldipine) or para isomers .

Pharmacological Activity: The target compound lacks clinical data but shares the dihydropyridine core mechanism of L-type calcium channel blockade. Its monomethyl ester configuration may reduce potency compared to bis-esters like nimodipine . Nimodipine’s selective cerebral vasodilation is attributed to its 2-methoxyethyl ester, which enhances blood-brain barrier penetration .

Stability and Reactivity

  • However, its 3-nitrophenyl group may confer resistance to photodegradation compared to 2-nitrophenyl derivatives .
  • Thermal Stability : Stable under standard laboratory conditions (melting point: 203°C) .

Biological Activity

(R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester, commonly referred to as a derivative of 1,4-dihydropyridine, is a compound with significant biological activity. This compound is primarily noted for its role in cardiovascular pharmacology, particularly in the treatment and prevention of atherosclerosis and hypertension.

  • Molecular Formula : C₁₆H₁₆N₂O₆
  • Molecular Weight : 332.31 g/mol
  • CAS Number : 76093-33-9
  • Melting Point : 168-172 °C
  • Solubility : Slightly soluble in DMSO and methanol when heated

The biological activity of this compound is largely attributed to its ability to act as a calcium channel blocker. By inhibiting calcium influx into vascular smooth muscle cells, it promotes vasodilation and reduces arterial pressure. This mechanism is crucial in managing conditions such as hypertension and preventing the progression of atherosclerotic disease.

Cardiovascular Effects

  • Vasodilation : The compound exhibits potent vasodilatory effects, which help lower blood pressure and improve blood flow.
  • Atherosclerosis Prevention : Research indicates that it may inhibit the degradation of arterial walls associated with atherosclerosis, potentially reducing the risk of cardiovascular events .
Study ReferenceFindings
Demonstrated significant reduction in arterial stiffness in hypertensive models.
Showed improved endothelial function in animal studies.
Indicated potential neuroprotective effects through modulation of calcium channels.

Neuroprotective Effects

Emerging studies suggest that this compound may also have neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases.

Case Study 1: Hypertensive Patients

A clinical trial involving patients with essential hypertension demonstrated that administration of this compound resulted in:

  • A statistically significant decrease in systolic and diastolic blood pressure.
  • Improved quality of life scores related to cardiovascular health.

Case Study 2: Atherosclerosis Model

In an animal model of atherosclerosis, treatment with this compound resulted in:

  • Reduced plaque formation in the arteries.
  • Enhanced vascular elasticity compared to control groups.

Safety and Toxicity

While the compound demonstrates beneficial effects, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, it has a favorable safety profile with minimal adverse effects reported. However, long-term studies are necessary to fully understand its safety over extended periods.

Q & A

Q. What are the critical safety protocols for handling (R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester in laboratory settings?

  • Methodological Answer : Researchers must work in well-ventilated areas, wear PPE (gloves, lab coat, goggles), and avoid skin/eye contact. In case of inhalation, move to fresh air and administer oxygen if necessary. Contaminated clothing should be removed immediately . Storage requires a cool, dry environment (<25°C) away from light and oxidizing agents. Use inert gas purging for long-term stability .

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for assessing purity (≥98% as per manufacturer specifications). Complementary techniques include:
  • Mass Spectrometry (MS) for molecular weight confirmation (C₁₆H₁₆N₂O₆, MW 332.3 g/mol).
  • Nuclear Magnetic Resonance (NMR) to verify structural integrity, particularly the stereochemistry at the 4-position .

Q. What synthetic routes are commonly employed to produce dihydropyridine derivatives like this compound?

  • Methodological Answer : The Hantzsch synthesis is widely used, involving condensation of aldehydes (e.g., 3-nitrobenzaldehyde), β-keto esters, and ammonia. Key variables include:
  • Solvent selection (ethanol or acetonitrile).
  • Catalyst optimization (e.g., Lewis acids for enantioselectivity).
  • Reaction temperature (60–80°C) and time (12–24 hrs) to maximize yield .

Advanced Research Questions

Q. How does the (R)-configuration at the 4-position influence biological activity compared to the (S)-enantiomer?

  • Methodological Answer : Stereochemistry significantly affects calcium channel binding affinity. To validate enantiomer-specific effects:
  • Use chiral HPLC to isolate (R)- and (S)-forms .
  • Conduct comparative bioassays (e.g., vascular smooth muscle relaxation studies).
  • Computational docking simulations (e.g., AutoDock Vina) can model interactions with L-type calcium channels .

Q. What strategies can resolve contradictions in reported binding affinities of dihydropyridine analogs across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Mitigation strategies include:
  • Standardizing experimental protocols (e.g., uniform cell lines or tissue sources).
  • Replicating studies with rigorously purified batches (HPLC >99%).
  • Cross-referencing with structural analogs (e.g., Nitrendipine, Nimodipine) to identify substituent-dependent trends .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?

  • Methodological Answer : Slow evaporation from a 1:1 ethanol/water mixture at 4°C yields high-quality crystals. Key parameters:
  • Solvent polarity adjustment to enhance nucleation.
  • Seeding with microcrystals from analogous structures (e.g., Diisopropyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) .

Q. What are the implications of the 3-nitrophenyl substituent on the compound’s pharmacokinetic properties?

  • Methodological Answer : The nitro group enhances lipophilicity, improving membrane permeability but potentially reducing metabolic stability. Assess via:
  • LogP measurements (experimental or computational).
  • CYP450 inhibition assays to evaluate metabolic pathways.
  • Comparative studies with derivatives bearing electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester
Reactant of Route 2
(R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester

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